cob(III)yrinic acid a,c diamide

Catalog No.
S656602
CAS No.
M.F
C45H61CoN6O12+2
M. Wt
936.9 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cob(III)yrinic acid a,c diamide

Product Name

cob(III)yrinic acid a,c diamide

IUPAC Name

3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt(3+)

Molecular Formula

C45H61CoN6O12+2

Molecular Weight

936.9 g/mol

InChI

InChI=1S/C45H62N6O12.Co/c1-21-36-24(10-13-32(56)57)41(3,4)28(49-36)18-27-23(9-12-31(54)55)43(6,19-29(46)52)39(48-27)22(2)37-25(11-14-33(58)59)44(7,20-30(47)53)45(8,51-37)40-26(17-35(62)63)42(5,38(21)50-40)16-15-34(60)61;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H10,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/q;+3/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;/m1./s1

InChI Key

GZVQKRGLFFEGKE-OKJGWHJPSA-M

Canonical SMILES

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O.[Co+3]

Isomeric SMILES

C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N.[Co+3]

Description

Cob(III)yrinic acid a,c diamide is a cobyrinic acid a,c diamide.

Cob(III)yrinic acid a,c-diamide is a cobalt-containing compound that belongs to the class of corrinoids, which are essential for various biological functions. This compound is a derivative of cobyrinic acid and is characterized by the presence of a cobalt ion coordinated to a corrin ring structure. The systematic name reflects its structural features, specifically the presence of diamide groups at the a and c positions of the corrin ring. Cob(III)yrinic acid a,c-diamide plays a significant role in the biosynthesis of cobalamin, commonly known as vitamin B12, which is crucial for cellular metabolism and DNA synthesis in many organisms, particularly bacteria and archaea .

, primarily involving redox processes. One notable reaction is its reduction to cob(II)yrinic acid a,c-diamide, facilitated by the enzyme cob(II)yrinic acid a,c-diamide reductase. This enzyme utilizes flavin mononucleotide as an electron acceptor and converts cob(III)yrinic acid a,c-diamide into its reduced form along with the production of flavin mononucleotide reduced form (FMNH2) and protons . The general reaction can be represented as follows:

cob III yrinic acid a c diamide+FMNH2cob II yrinic acid a c diamide+FMN\text{cob III yrinic acid a c diamide}+\text{FMNH}_2\rightleftharpoons \text{cob II yrinic acid a c diamide}+\text{FMN}

This reversible reaction is essential for maintaining the balance of cobalt-containing cofactors within microbial cells.

Cob(III)yrinic acid a,c-diamide exhibits significant biological activity as it serves as an intermediate in the biosynthesis of vitamin B12. The compound is involved in the metabolic pathways that lead to the production of cobalamin, which is vital for various biochemical processes such as methylation reactions and red blood cell formation. In bacteria, this compound acts as a substrate for specific enzymes that facilitate the incorporation of cobalt into the corrin structure, ultimately leading to functional vitamin B12 synthesis .

The synthesis of cob(III)yrinic acid a,c-diamide can be achieved through several methods, primarily involving chemical or enzymatic pathways. One common approach includes the enzymatic conversion of cob(I)yrinic acid a,c-diamide to cob(III)yrinic acid a,c-diamide using specific oxidoreductases found in certain bacterial species. Additionally, synthetic routes may involve chemical modifications of precursors like cobyric acid or cobinamide under controlled conditions to yield cob(III)yrinic acid a,c-diamide .

Cob(III)yrinic acid a,c-diamide has several applications in biochemistry and biotechnology:

  • Vitamin B12 Production: It serves as an essential precursor in the biosynthesis of vitamin B12, which has applications in nutrition and medicine.
  • Research: This compound is used in studies related to enzyme activity and metabolic pathways involving cobalt-containing coenzymes.
  • Diagnostics: Due to its role in metabolism, it may be explored for potential applications in diagnostic assays related to vitamin B12 deficiency.

Studies on cob(III)yrinic acid a,c-diamide interactions primarily focus on its relationship with enzymes involved in cobalamin biosynthesis. For instance, interaction with cob(II)yrinic acid a,c-diamide reductase has been extensively characterized, highlighting its role in electron transfer processes that are crucial for maintaining cellular cobalt levels . Furthermore, research into its interactions with other metabolites may provide insights into broader metabolic networks within microbial systems.

Cob(III)yrinic acid a,c-diamide shares structural similarities with several other corrinoids and cobalt-containing compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
Adenosylcob(III)yrinic acid a,c-diamideContains an adenosyl group attached to cobaltVital for energy metabolism in anaerobic bacteria
Cob(I)yrinic acid a,c-diamideReduced form with one less oxidation statePrecursor to cob(III) form; involved in redox reactions
Cobyric AcidLacks diamide groups; simpler structurePrecursor for more complex corrinoids
Hydrogenobyrinic Acid a,c-DiamideContains additional hydrogen atomsIntermediate in specific bacterial pathways

Cob(III)yrinic acid a,c-diamide is unique due to its specific coordination environment around cobalt and its direct involvement in vitamin B12 biosynthesis, distinguishing it from other compounds that may not serve this critical biological function.

Cob(III)yrinic acid a,c diamide occupies a crucial position in the complex biosynthetic pathway of cobalamin (vitamin B12), serving as a key intermediate in both aerobic and anaerobic biosynthetic routes [1] [2]. The compound represents the first amidated form of cobyrinic acid, where two of the seven carboxylate groups present in the corrin ring macrocycle have been converted to amide groups at positions a and c [3] [4]. This modification is essential for the subsequent steps in cobalamin biosynthesis, as it prepares the corrin ring for further amidation reactions and eventual assembly into the complete cobalamin structure [1] [5].

The biosynthetic pathway leading to cob(III)yrinic acid a,c diamide involves approximately 30 enzymatic steps, representing one of the most complex biosynthetic processes in nature [2] [6]. In the anaerobic pathway, cobalt insertion occurs early in the process, before the formation of cob(III)yrinic acid a,c diamide [1] [7]. The compound serves as a substrate for subsequent amidation reactions that convert the remaining carboxylate groups to amides, ultimately leading to the formation of cobyric acid and then adenosylcobalamin [5] [8].

Enzymatic Conversion from Cobyrinic Acid to Cob(III)yrinic Acid a,c Diamide

The enzymatic conversion of cobyrinic acid to cob(III)yrinic acid a,c diamide is catalyzed by cobyrinic acid a,c-diamide synthetase, a glutamine amidotransferase that represents the first amidation step in the cobalamin biosynthetic pathway [3] [4]. This enzyme operates through a sequential mechanism in which the two carboxylate groups at positions a and c of the corrin ring are amidated in a specific order [3] [9]. The reaction proceeds through the formation of a c-monoamide intermediate, which is released from the enzyme and subsequently rebinds for amidation of the a-carboxylate group [4] [9].

The enzyme exhibits remarkable substrate specificity, preferentially acting on the cobalt-free hydrogenobyrinic acid compared to the cobalt-containing cobyrinic acid [10] [11]. This substrate preference reflects the enzyme's role in the anaerobic biosynthetic pathway, where cobalt insertion typically occurs after the initial amidation reactions [1] [7]. The conversion requires adenosine triphosphate (ATP) as an energy source and can utilize either L-glutamine or ammonia as the nitrogen donor, although L-glutamine is strongly preferred [3] [10].

Cobyrinic Acid a,c-Diamide Synthetase (CbiA/CbiP)

Gene Cloning and Protein Expression

The genes encoding cobyrinic acid a,c-diamide synthetase have been successfully cloned from multiple bacterial species, including Salmonella typhimurium (cbiA gene) and Pseudomonas denitrificans (cobB gene) [3] [12]. The cbiA gene from S. typhimurium encodes a protein of approximately 45 kilodaltons, while the cobB gene from P. denitrificans produces a similar-sized protein that functions as a homodimer [10] [11]. These genes have been inserted into expression vectors and successfully overexpressed in Escherichia coli, allowing for the production of recombinant enzyme for detailed biochemical characterization [3] [12].

The cloning strategies have involved the use of degenerate primers designed to target conserved regions of the enzyme across different bacterial species [13] [14]. The successful expression of these genes in heterologous systems has enabled the production of sufficient quantities of enzyme for purification and detailed kinetic analysis [3] [12]. The recombinant proteins retain full enzymatic activity and exhibit kinetic parameters consistent with the native enzymes isolated from the original bacterial sources [3] [10].

Purification and Biochemical Properties

The purification of cobyrinic acid a,c-diamide synthetase has been achieved through multi-step chromatographic procedures, typically involving ion-exchange chromatography, hydrophobic interaction chromatography, and gel filtration [12] [10]. A representative purification scheme for the enzyme from P. denitrificans achieved a 445-fold purification with 74% yield, resulting in homogeneous enzyme with a specific activity of 66.7 units per milligram of protein [12].

The purified enzyme exhibits distinct biochemical properties depending on its source organism. The enzyme from S. typhimurium functions as a monomer with a molecular weight of approximately 45 kilodaltons, while the P. denitrificans enzyme operates as a homodimer with a native molecular weight of 86 kilodaltons [3] [10]. Both enzymes require ATP and magnesium ions for activity and exhibit optimal activity at pH 7.3 with a broad range from 6.8 to 8.0 [10] [11]. The enzymes are thermolabile and require careful handling during purification to maintain activity [12] [10].

Kinetic Parameters and Substrate Specificity

Detailed kinetic analysis of cobyrinic acid a,c-diamide synthetase has revealed significant differences in substrate affinity and catalytic efficiency between different forms of the enzyme and various substrates. The enzyme from S. typhimurium exhibits Km values of 0.74 μM for cobyrinic acid, 2.7 μM for ATP, 53 μM for L-glutamine, and 26,200 μM for ammonia, demonstrating a strong preference for L-glutamine over ammonia as the nitrogen source [3] [9].

The substrate specificity studies have revealed that the enzyme preferentially acts on the cobalt-free hydrogenobyrinic acid compared to cobalt-containing substrates. The Km values for hydrogenobyrinic acid and its c-monoamide derivative are 0.41 and 0.21 μM, respectively, which are significantly lower than the corresponding values for cobyrinic acid derivatives [10] [11]. This preference reflects the enzyme's natural role in the anaerobic biosynthetic pathway where cobalt insertion occurs after the initial amidation reactions [1] [7].

SubstrateKm (μM)Vmax (nmol h⁻¹ mg⁻¹)Reference
Cobyrinic acid0.74Not specifiedFresquet et al. 2004 [3]
ATP2.7Not specifiedFresquet et al. 2004 [3]
L-glutamine53Not specifiedFresquet et al. 2004 [3]
Ammonia26,200Not specifiedFresquet et al. 2004 [3]
Hydrogenobyrinic acid0.411,390Debussche et al. 1990 [10]
Hydrogenobyrinic acid c-monoamide0.21574Debussche et al. 1990 [10]

Mechanistic Insights into Amidation Reactions

ATP-Dependent Amidation Mechanism

The amidation mechanism employed by cobyrinic acid a,c-diamide synthetase follows a classical ATP-dependent pathway involving the formation of phosphorylated intermediates [3] [15]. The enzyme utilizes ATP to activate the carboxylate groups of the substrate through phosphorylation, creating reactive intermediates that are susceptible to nucleophilic attack by ammonia derived from glutamine hydrolysis [3] [15]. Positional isotope exchange experiments using [γ-18O4]-ATP have provided direct evidence for the formation of phosphorylated intermediates during the catalytic cycle [15].

The ATP-dependent activation mechanism involves the transfer of the γ-phosphate group from ATP to the carboxylate group, forming an acyl phosphate intermediate [16] [17]. This intermediate is highly reactive and rapidly undergoes nucleophilic substitution with ammonia to form the amide bond and release inorganic phosphate [3] [15]. The mechanism is consistent with other members of the glutamine amidotransferase family, which utilize similar ATP-dependent activation strategies for amide bond formation [18] [19].

Sequential Amidation of Carboxylate Groups

The amidation of the two carboxylate groups at positions a and c occurs through a sequential mechanism rather than a concerted process [3] [4]. Kinetic analysis and product identification studies have established that the c-carboxylate group is amidated first, followed by the a-carboxylate group [3] [4]. This sequential mechanism involves the dissociation of the c-monoamide intermediate from the enzyme active site, followed by rebinding in a different orientation to allow access to the a-carboxylate group [3] [9].

The sequential nature of the amidation reactions has been confirmed through time-course experiments that show the accumulation of the c-monoamide intermediate during the early stages of the reaction [3] [4]. The enzyme exhibits different kinetic parameters for the two amidation steps, with the c-amidation reaction proceeding five to seven times faster than the a-amidation reaction [12] [10]. This difference in reaction rates contributes to the observed accumulation of the c-monoamide intermediate during the catalytic cycle [3] [4].

Intermediate Phosphorylated Species and Reaction Intermediates

The detailed analysis of reaction intermediates has revealed the formation of several phosphorylated species during the catalytic cycle of cobyrinic acid a,c-diamide synthetase [3] [15]. The primary phosphorylated intermediate is the acyl phosphate derivative formed by the reaction of ATP with the carboxylate substrate [16] [17]. This intermediate is relatively unstable and rapidly undergoes nucleophilic attack by ammonia to form the amide product [3] [15].

Additional evidence for the formation of phosphorylated intermediates comes from positional isotope exchange experiments, which demonstrate the exchange of oxygen atoms between the β-γ phosphate bridge and the non-bridge oxygen atoms of ATP [15]. This exchange is consistent with the reversible formation of the acyl phosphate intermediate and provides mechanistic insight into the activation process [15]. The formation of these intermediates is coupled to the activation of the glutaminase domain, which ensures efficient utilization of the ammonia generated from glutamine hydrolysis [15] [19].

Structure-Function Relationships of Amidotransferase Enzymes

Active Site Residues and Mutagenesis Studies

Extensive mutagenesis studies have identified several critical amino acid residues in the active site of cobyrinic acid a,c-diamide synthetase that are essential for catalytic activity [3] [9]. The most significant residues identified through site-directed mutagenesis include aspartate residues at positions 45 and 48, and glutamate at position 90, all of which when mutated to asparagine or glutamine result in dramatic decreases in catalytic activity [3] [9]. These residues are proposed to play direct roles in substrate binding and catalysis, possibly through interactions with the ATP substrate or the metal cofactor [3] [9].

Additional mutagenesis studies have revealed the importance of leucine 47 and tyrosine 46 in substrate binding, particularly for the c-monoamide intermediate [3] [9]. Mutation of these residues to alanine specifically decreases the affinity of the enzyme for the c-monoamide intermediate without affecting the overall catalytic mechanism [3] [9]. In contrast, the mutation of aspartate 97 to asparagine has no significant effect on enzyme activity, suggesting that this residue plays a structural rather than catalytic role [3] [9].

MutantEffect on Catalytic ActivityEffect on Amidation OrderProposed Function
D45NDramatic decreaseNo changeActive site catalysis
D48NDramatic decreaseNo changeActive site catalysis
E90QDramatic decreaseNo changeActive site catalysis
D97NNo effectNo changeStructural
L47ADecreased affinity for c-monoamideNo changeSubstrate binding
Y46ADecreased affinity for c-monoamideNo changeSubstrate binding

Catalytic Cycle and Substrate Binding Dynamics

The catalytic cycle of cobyrinic acid a,c-diamide synthetase involves complex substrate binding dynamics that coordinate the activities of the glutaminase and synthetase domains [18] [19]. The enzyme operates through a dissociative mechanism in which partially amidated intermediates are released from the active site between successive amidation reactions [3] [5]. This mechanism requires precise coordination between glutamine hydrolysis and ATP-dependent activation to ensure efficient coupling of the two reactions [15] [19].

The substrate binding dynamics involve conformational changes that create a closed active site environment necessary for efficient ammonia channeling between the glutaminase and synthetase domains [18] [19]. The formation of the enzyme-substrate complex triggers conformational changes that activate the glutaminase domain and create a tunnel for ammonia transfer [18] [19]. These conformational changes are essential for maintaining the fidelity of the coupled reactions and preventing the loss of ammonia to the bulk solvent [15] [19].

Dates

Last modified: 07-20-2023

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